Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate
CAS No.: 709637-42-3
Cat. No.: VC6126187
Molecular Formula: C12H11IN2O2
Molecular Weight: 342.136
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 709637-42-3 |
|---|---|
| Molecular Formula | C12H11IN2O2 |
| Molecular Weight | 342.136 |
| IUPAC Name | ethyl (E)-2-cyano-3-(4-iodoanilino)prop-2-enoate |
| Standard InChI | InChI=1S/C12H11IN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8+ |
| Standard InChI Key | RDUQQNNXNJINGT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=CNC1=CC=C(C=C1)I)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a conjugated system comprising a cyano group (-C≡N), an ethyl ester (-COOEt), and a 4-iodophenylamino moiety (-NH-C₆H₄-I). This arrangement facilitates resonance stabilization, enhancing its stability in synthetic and biological environments. The iodine atom at the para position of the phenyl ring introduces steric bulk and electronic effects, which are critical for its interactions in catalytic and binding processes.
The SMILES notation CCOC(=O)/C(=C\NC1=CC=C(C=C1)I)/C#N underscores the (E)-configuration of the α,β-unsaturated ester, a geometric isomerism that influences its reactivity. The iodine’s polarizability and weak electronegativity compared to halogens like chlorine or fluorine may enhance hydrophobic interactions in biological systems, a hypothesis supported by its improved antitubercular activity relative to non-iodinated analogues.
Physicochemical Properties
While solubility data remain limited, the compound’s logP value (estimated at 3.2 via computational methods) suggests moderate lipophilicity, favorable for membrane permeability in drug delivery applications. The iodine atom contributes to a higher molecular weight compared to analogues like ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate (MW 244.29 g/mol) , which lacks halogen substituents.
Table 1: Comparative Molecular Properties of Ethyl 2-Cyano-3-Substituted Acrylates
| Substituent (X) | Molecular Formula | Molecular Weight (g/mol) | logP* |
|---|---|---|---|
| Iodo (X = I) | C₁₂H₁₁IN₂O₂ | 342.136 | 3.2 |
| Ethyl (X = C₂H₅) | C₁₄H₁₆N₂O₂ | 244.29 | 2.8 |
| Ethoxy (X = OEt) | C₁₄H₁₆N₂O₃ | 260.293 | 2.5 |
*Calculated using the Crippen method .
Synthesis and Reaction Mechanisms
Primary Synthesis Route
The compound is synthesized via a one-step nucleophilic substitution reaction between ethyl cyanoacetate and 4-iodoaniline under basic conditions (e.g., potassium carbonate in ethanol at 60–80°C). The mechanism involves deprotonation of 4-iodoaniline to generate a nucleophilic amine, which attacks the electrophilic β-carbon of ethyl cyanoacetate. Subsequent elimination of water yields the α,β-unsaturated acrylate:
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 70°C |
| Catalyst | K₂CO₃ (1.2 equiv) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Biological Activities and Mechanistic Insights
Antitubercular Activity
In vitro assays against Mycobacterium tuberculosis H37Rv demonstrated an IC₅₀ of 23 µM, outperforming first-line drugs like isoniazid in certain resistant strains. Molecular docking simulations suggest inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis. The iodine atom forms hydrophobic interactions with InhA’s Ala95 and Lys165 residues, while the cyano group hydrogen-bonds to the catalytic Tyr158.
Table 3: Antitubercular Activity of Selected Acrylates
| Compound | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate | 23 | InhA |
| Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate | 45 | InhA |
| Isoniazid | 0.02 | KatG/InhA |
Comparison with Structural Analogues
Electronic and Steric Effects
Replacing iodine with smaller substituents (e.g., ethyl or ethoxy groups) reduces antitubercular potency by 50–60% , underscoring iodine’s role in target binding. Conversely, fluoro analogues (e.g., ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate) show improved solubility but lower membrane permeability due to increased polarity .
Metabolic Stability
The iodine atom slows hepatic metabolism compared to chlorine or bromine analogues, as demonstrated in microsomal stability assays (t₁/₂ = 42 minutes vs. 28 minutes for chloro-analogues). This property could translate to longer in vivo half-lives, a critical advantage in therapeutic applications.
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